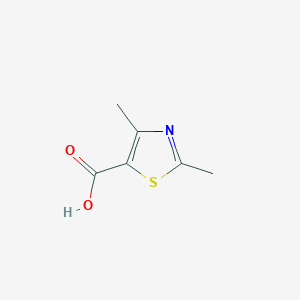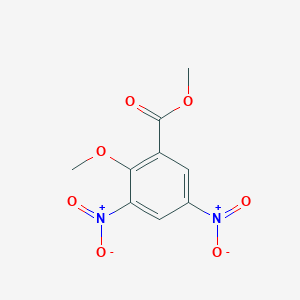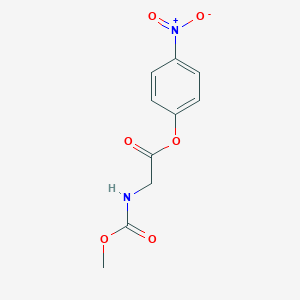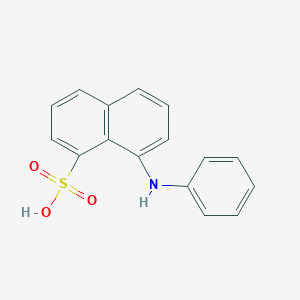
2,4-Dimethylthiazole-5-carboxylic acid
Overview
Description
2,4-Dimethylthiazole-5-carboxylic acid is a chemical compound with the molecular formula C6H7NO2S . It has an average mass of 157.190 Da and a monoisotopic mass of 157.019745 Da .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethylthiazole-5-carboxylic acid consists of a thiazole ring, which is a five-membered ring with sulfur and nitrogen at positions 1 and 3, respectively . The compound has two methyl groups attached at positions 2 and 4 of the thiazole ring, and a carboxylic acid group attached at position 5 .Physical And Chemical Properties Analysis
2,4-Dimethylthiazole-5-carboxylic acid is a solid compound . It has a melting point of 232-238 °C . The compound is white to light yellow in color .Scientific Research Applications
Multitargeted Bioactive Molecule
2,4-Dimethylthiazole-5-carboxylic acid, as a type of 2,4-disubstituted thiazole, exhibits boundaryless biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Antibacterial Activity
Thiazole derivatives, including 2,4-Dimethylthiazole-5-carboxylic acid, have been reported to have significant antibacterial properties . For instance, Jinbo et al. synthesized a series of 8-(2-substituted morpholino)-9,1-[(N-methylimino)methano]-7-fluoro-5-oxo-5H-thiazolo[3,2-a]quinoline-4-carboxylic acids and evaluated their antibacterial activities against methicillin-resistant S. aureus (MRSA) .
Antifungal Activity
In addition to its antibacterial properties, 2,4-Dimethylthiazole-5-carboxylic acid also exhibits antifungal activity . This makes it a valuable compound in the development of new antifungal treatments.
Anti-inflammatory Activity
2,4-Dimethylthiazole-5-carboxylic acid has been reported to have anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Antitumor Activity
The compound has shown potential as an antitumor agent . This opens up possibilities for its use in cancer research and treatment.
Drug Discovery Chemistry
2,4-Dimethylthiazole-5-carboxylic acid is a highly functionalized and biased thiazole used for drug discovery . It is used as a heterocyclic building block to specifically modify lead compounds .
Safety and Hazards
Mechanism of Action
Target of Action
2,4-Dimethylthiazole-5-carboxylic acid is a highly functionalized and biased thiazole used for drug discovery . It is used as a heterocyclic building block to specifically modify lead compounds . .
Mode of Action
As a heterocyclic building block, it is likely involved in the modification of lead compounds, potentially altering their interactions with their respective targets .
Biochemical Pathways
As a building block in drug discovery, it may be involved in a variety of pathways depending on the lead compounds it modifies .
Result of Action
As a component in drug discovery, its effects would likely depend on the specific lead compounds it is used to modify .
properties
IUPAC Name |
2,4-dimethyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-3-5(6(8)9)10-4(2)7-3/h1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGBARXPCXAFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353036 | |
| Record name | 2,4-Dimethylthiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>23.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822585 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
53137-27-2 | |
| Record name | 2,4-Dimethylthiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dimethyl-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,4-Dimethylthiazole-5-carboxylic acid in the development of novel fungicidal compounds?
A1: In the study, 2,4-Dimethylthiazole-5-carboxylic acid serves as the starting material for synthesizing a series of N-(7-fluoro-2,4-substituted-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-2,4-dimethylthiazole-5-carboxamides. Researchers used it to introduce the 2,4-dimethylthiazole-5-carboxamide moiety into the target molecules. This structural modification is believed to contribute to the fungicidal activity observed in the newly synthesized compounds. []
Q2: Does the research explore the Structure-Activity Relationship (SAR) of the synthesized compounds containing the 2,4-Dimethylthiazole-5-carboxylic acid moiety?
A2: While the research doesn't delve into a comprehensive SAR analysis, it does highlight that the synthesized compounds exhibit "different degrees of fungicidal activities." [] This suggests that the various substituents on the benzoxazinone ring, in conjunction with the 2,4-dimethylthiazole-5-carboxamide moiety, influence the overall fungicidal potency. Further investigations into specific structural modifications and their impact on activity would be needed to establish a detailed SAR.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B157307.png)



![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]-](/img/structure/B157313.png)








